molecular formula C17H14FN3O2S B11040476 {4-Amino-2-[(4-fluorophenyl)amino]-1,3-thiazol-5-yl}(3-methoxyphenyl)methanone

{4-Amino-2-[(4-fluorophenyl)amino]-1,3-thiazol-5-yl}(3-methoxyphenyl)methanone

Cat. No.: B11040476
M. Wt: 343.4 g/mol
InChI Key: AAGBUOXFUQEFPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-Amino-2-[(4-fluorophenyl)amino]-1,3-thiazol-5-yl}(3-methoxyphenyl)methanone is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Amino-2-[(4-fluorophenyl)amino]-1,3-thiazol-5-yl}(3-methoxyphenyl)methanone typically involves multiple steps. One common method starts with the reaction of 4-fluoroaniline with thiourea to form the thiazole ring. This intermediate is then reacted with 3-methoxybenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

{4-Amino-2-[(4-fluorophenyl)amino]-1,3-thiazol-5-yl}(3-methoxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

{4-Amino-2-[(4-fluorophenyl)amino]-1,3-thiazol-5-yl}(3-methoxyphenyl)methanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {4-Amino-2-[(4-fluorophenyl)amino]-1,3-thiazol-5-yl}(3-methoxyphenyl)methanone apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its methoxyphenyl group, in particular, enhances its potential as a therapeutic agent by improving its solubility and bioavailability .

Properties

Molecular Formula

C17H14FN3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

[4-amino-2-(4-fluoroanilino)-1,3-thiazol-5-yl]-(3-methoxyphenyl)methanone

InChI

InChI=1S/C17H14FN3O2S/c1-23-13-4-2-3-10(9-13)14(22)15-16(19)21-17(24-15)20-12-7-5-11(18)6-8-12/h2-9H,19H2,1H3,(H,20,21)

InChI Key

AAGBUOXFUQEFPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.